molecular formula C9H13N B3022882 (R)-N-methyl-1-phenylethanamine CAS No. 5933-40-4

(R)-N-methyl-1-phenylethanamine

Cat. No. B3022882
CAS RN: 5933-40-4
M. Wt: 135.21 g/mol
InChI Key: RCSSHZGQHHEHPZ-MRVPVSSYSA-N
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Description

(R)-N-methyl-1-phenylethanamine is a chiral compound that is relevant in the field of organic chemistry and chiral resolution processes. It is closely related to compounds such as (R)-1-phenylethanol and (R)-α-methylbenzylamine, which have been studied for their enantioselective synthesis and reactions with various amines and other organic molecules.

Synthesis Analysis

The synthesis of enantiomerically pure (R)-N-methyl-1-phenylethanamine can be achieved through a coupled reaction involving ω-transaminase, alcohol dehydrogenase, and glucose dehydrogenase. This method was demonstrated in a study where racemic α-methylbenzylamine was converted to (R)-1-phenylethanol and (R)-α-methylbenzylamine with high enantiomeric excess, suggesting that similar approaches could be applied to synthesize (R)-N-methyl-1-phenylethanamine .

Molecular Structure Analysis

The molecular structure of related compounds, such as R-1-phenyl-2,2,2-trifluoroethanol, has been analyzed using ab initio molecular orbital calculations. These studies have shown that the molecular interactions, such as NH...F interactions, can significantly influence the orientation of amines and their enantioselectivity . This information can be extrapolated to understand the molecular interactions that might occur in (R)-N-methyl-1-phenylethanamine.

Chemical Reactions Analysis

Chemical reactions involving N-phenylated compounds, such as the synthesis of N-phenylated polyamine from α,α'-dibromo-p-xylene and aniline, have been explored. These reactions can lead to the formation of polymers with specific properties, such as high glass transition temperatures and stability up to certain temperatures. The reactivity of these N-phenylated compounds with other reagents, such as carbon tetrabromide under UV light, can also lead to the formation of insoluble products . These studies provide insights into the types of chemical reactions that (R)-N-methyl-1-phenylethanamine might undergo.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of (R)-N-methyl-1-phenylethanamine are not detailed in the provided papers, the properties of similar compounds can offer some insights. For instance, the solubility, glass transition temperature, and thermal stability of N-phenylated polyamine suggest that (R)-N-methyl-1-phenylethanamine may also exhibit solubility in organic solvents and have a certain degree of thermal stability . The configurational effects on the excitation, ionization, and fragmentation of diastereomeric complexes involving related compounds can also provide information on the behavior of (R)-N-methyl-1-phenylethanamine under various conditions .

Scientific Research Applications

Synthesis and Characterization in Chemistry

(R)-N-methyl-1-phenylethanamine and its derivatives are extensively used in the synthesis and characterization of various chemical compounds. For instance, Zn(II) complexes supported with N-substituted phenylethanamine derivatives have been synthesized and characterized for their urease inhibitory activities. These complexes, including (R)-1-phenyl-N-(thiophene-2-ylmethyl)ethanamine and others, have shown potent inhibitory effects on urease enzymes, with specific activities against Jack bean urease and Bacillus pasteurii urease (Nayab, Alam, Khan, Khan, & Khan, 2021).

Catalysis in Organic Reactions

(R)-N-methyl-1-phenylethanamine is involved in catalytic applications, particularly in the methoxycarbonylation of styrene. Palladium complexes containing (R)-1-phenyl-N-(1-(pyridin-2-yl)ethylidene)ethanamine, among other ligands, have been developed and characterized. These complexes have shown moderate catalytic activities in producing branched esters, which are significant in various industrial applications (Ngcobo, Akiri, Ogweno, & Ojwach, 2021).

Luminescence Studies

In luminescence research, compounds derived from (R)-N-methyl-1-phenylethanamine have been explored. For example, CuI and CuNCS complexes with phenanthrolines and a new tris (aminomethyl) phosphine derived from N-methyl-2-phenylethanamine have been synthesized. These complexes exhibit orange photoluminescence in the solid state, indicating potential applications in luminescent materials and optoelectronics (Starosta, Komarnicka, & Puchalska, 2014).

Enzymatic Synthesis and Kinetic Studies

(R)-N-methyl-1-phenylethanamine is also studied in the context of enzymatic synthesis and kinetics. For example, the kinetic resolution of (R,S)-1-phenylethanol by cutinase from the fungal strain Fusarium sp. ICT SAC1 was studied in the presence of (R)-N-methyl-1-phenylethanamine. The effects of various parameters like solvent, catalyst loading, and substrate concentration were systematically studied, indicating the compound's relevance in enzymatic reactions and biocatalysis (Kamble, Chaudhari, Singhal, & Yadav, 2017).

Safety And Hazards

Safety and hazard analysis involves understanding the risks associated with handling the compound. This could include toxicity, flammability, or environmental impact .

properties

IUPAC Name

(1R)-N-methyl-1-phenylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-8(10-2)9-6-4-3-5-7-9/h3-8,10H,1-2H3/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCSSHZGQHHEHPZ-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80366196
Record name (R)-(+)-N,alpha-Dimethylbenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80366196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-N-methyl-1-phenylethanamine

CAS RN

5933-40-4
Record name (R)-(+)-N-Methyl-1-phenylethylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5933-40-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-1-phenylethylamine, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005933404
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-(+)-N,alpha-Dimethylbenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80366196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenemethanamine, N,α-dimethyl-, (αR)
Source European Chemicals Agency (ECHA)
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Record name N-METHYL-1-PHENYLETHYLAMINE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7IZ3431SC3
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Synthesis routes and methods

Procedure details

(R,R)-Ethylene-1,2-bis(η5 -4,5,6,7-tetrahydroindenyl) titanium (R)-1,1'-binaphth-2,2'-diolate (53 mg, 0.089 mmol) was dissolved in 4 mL of dry benzene in a Schlenk tube under a nitrogen atmosphere. The tube was wrapped in aluminum foil. A solution of n-butyllithium (72 μL, 0.12 mmol, 1.6M in hexane) was added and the mixture was shaken until it turned a dark red brown color. After 5 min. phenylsilane, (164 μL, 1.33 mmol) was added and the reaction mixture turned blue, then brown, in color. After 10 minutes acetophenone N-methyl imine (119 mg, 0.89 mmol) was added. The tube was shaken and left for about 20 hours at room temperature. The resulting solution was diluted with 15 mL of ether and 3 mL of methanol and allowed to stir for 2 hours. The reaction mixture was then washed with 10 mL of water and extracted with 1M HCl (2×10 mL). The aqueous layer was separated, basified with 5M NaOH (until strongly basic to pH paper), and extracted with ether (3×20 mL). The ether solution was dried over anhydrous sodium sulfate and concentrated to yield 60 mg (0.45 mmol, 50% yield) of N-methyl-1-phenylethylamine as a yellow oil. The yield for repeated experiments ranged from 50 to 80%.
[Compound]
Name
(R,R)-Ethylene-1,2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
titanium (R)-1,1'-binaphth-2,2'-diolate
Quantity
53 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
72 μL
Type
reactant
Reaction Step Two
Quantity
164 μL
Type
reactant
Reaction Step Three
Quantity
119 mg
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
15 mL
Type
solvent
Reaction Step Six
Quantity
3 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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